molecular formula C28H37NO8 B1197191 Deoxyharringtonine CAS No. 36804-95-2

Deoxyharringtonine

Número de catálogo: B1197191
Número CAS: 36804-95-2
Peso molecular: 515.6 g/mol
Clave InChI: WRCBXHDQHPUVHW-QKBZBAIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deoxyharringtonine, also known as this compound, is a useful research compound. Its molecular formula is C28H37NO8 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity Studies

Deoxyharringtonine exhibits remarkable cytotoxicity against several leukemia cell lines. For instance, it has been reported to have an IC50 value as low as 7.5 ng/mL against P388 leukemia cells, indicating potent antiproliferative effects . The compound's efficacy extends to various human hematopoietic and solid tumor cells, with studies demonstrating activity against vincristine-resistant HL-60/RV+ cells .

Clinical Applications

Clinical trials have explored the use of this compound in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Initial studies in the 1970s indicated that this compound could induce complete remission in a subset of patients with myeloid dysplasia syndrome and CML . More recent evaluations have confirmed its potential when used in combination therapies, particularly for patients resistant to standard treatments .

Synthetic Methodologies

The synthesis of this compound has evolved significantly, with novel strategies being developed to enhance yield and purity. Recent studies have reported advanced synthetic routes that improve the efficiency of producing this compound and its derivatives. These methods not only facilitate research but also pave the way for potential clinical applications by ensuring a reliable supply of the compound .

Case Study 1: Efficacy Against Drug-Resistant Cells

A study focused on the efficacy of this compound against drug-resistant leukemia cell lines demonstrated that modifications to its structure could enhance its potency. The derivatives showed improved sensitivity in cells overexpressing multidrug resistance proteins compared to traditional therapies .

Case Study 2: Clinical Trials

In a phase II trial involving patients with relapsed AML, this compound was administered as part of a combination regimen. The results indicated a complete remission rate of approximately 16%, highlighting its potential role in salvage therapy for resistant cases .

Comparative Data Table

Property This compound Homoharringtonine Anhydroharringtonine
IC50 (P388 cells) 7.5 ng/mL17 ng/mL1 μg/mL
Mechanism Protein synthesis inhibitionProtein synthesis inhibitionProtein synthesis inhibition
Resistance Overcoming YesLimitedYes
Clinical Use CML, AMLCMLInvestigational

Propiedades

Número CAS

36804-95-2

Fórmula molecular

C28H37NO8

Peso molecular

515.6 g/mol

Nombre IUPAC

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-methylbutyl)butanedioate

InChI

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3/t24-,25-,27+,28-/m1/s1

Clave InChI

WRCBXHDQHPUVHW-QKBZBAIHSA-N

SMILES

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

SMILES isomérico

CC(C)CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O

SMILES canónico

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

Sinónimos

deoxyharringtonine
deoxyharringtonine, (3(S))-isome

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.